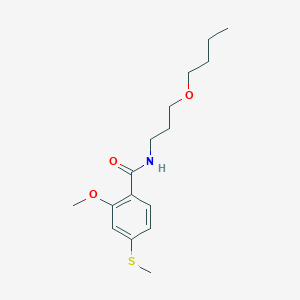

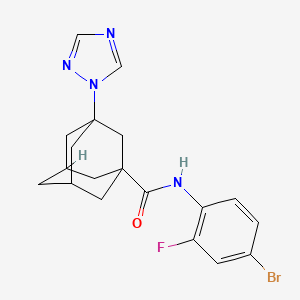

![molecular formula C15H14FNO B4693759 N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4693759.png)

N-[1-(4-fluorophenyl)ethyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated benzamide neuroleptics, including compounds structurally related to N-[1-(4-fluorophenyl)ethyl]benzamide, often involves complex processes that result in high yields and specific activities. For instance, the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide from 3-(3,4-dimethoxyphenyl)-1-propanol showcases the intricate steps and conditions needed to achieve desired fluorinated compounds (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of related benzamide compounds, such as ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, has been elucidated through crystallographic studies. These studies reveal intricate details about the molecular arrangement and intermolecular hydrogen bonding, which are critical for understanding the compound's chemical behavior and interactions (Kumar et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-[1-(4-fluorophenyl)ethyl]benzamide derivatives, such as the synthesis and reactivity of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, highlight the compound's versatility and potential for forming complex structures with unique properties. These reactions often involve ion-associate reactions and are characterized using various spectroscopic methods to understand the resulting chemical properties (Mostafa et al., 2023).

Physical Properties Analysis

The study of physical properties, such as the activation-deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, provides insights into the stability and molecular dynamics of benzamide compounds. These analyses are crucial for predicting how such compounds behave under different conditions and how modifications can affect their stability and reactivity (Moreno-Fuquen et al., 2022).

Chemical Properties Analysis

Exploring the chemical properties of N-[1-(4-fluorophenyl)ethyl]benzamide and its derivatives involves understanding their reactivity, particularly in the context of pharmacological applications. The synthesis and pharmacological activities of derivatives, such as N-(3-hydroxyphenyl)benzamide, highlight the potential for these compounds in therapeutic settings, demonstrating their inhibitory activity against various enzymes (Abbasi et al., 2014).

Applications De Recherche Scientifique

Alzheimer's Disease Research

N-[1-(4-fluorophenyl)ethyl]benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was employed in a study involving Alzheimer's disease patients. The research utilized positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of these patients. This study revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, highlighting the role of 5-HT(1A) in Alzheimer's pathology (Kepe et al., 2006).

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-[1-(4-fluorophenyl)ethyl]benzamide, showed significant anti-acetylcholinesterase (anti-AChE) activity. This class of compounds was explored for its potential in treating dementia. One derivative, in particular, demonstrated remarkable efficacy and was chosen for further development as an antidementia agent (Sugimoto et al., 1990).

Crystallography and Material Science

Studies in crystallography examined the dimorphic behavior of 4-Fluoro-N-(2-fluorophenyl) benzamide, a compound similar to N-[1-(4-fluorophenyl)ethyl]benzamide. These investigations explored the compound's different morphologies and crystal structures, contributing to a deeper understanding of material science and molecular interactions (Chopra & Row, 2005).

Antipsychotic Research

Investigations into 2-Phenylpyrroles as analogues of benzamides like N-[1-(4-fluorophenyl)ethyl]benzamide revealed their potential as antipsychotics. These studies contributed to the development of new classes of drugs that might offer benefits in treating psychoses with reduced side effects (van Wijngaarden et al., 1987).

Pharmacology and Drug Discovery

Research in pharmacology has explored various derivatives of benzamides for their potential in drug discovery. This includes studies on novel benzamide derivatives for inhibiting nitric oxide production, which has implications in treating conditions involving inflammatory responses (Kim et al., 2009).

Antipathogenic Activity

The synthesis and characterization of acylthioureas related to N-[1-(4-fluorophenyl)ethyl]benzamide have been investigated for their interaction with bacterial cells. These studies highlight the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOSBOJQKXBGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

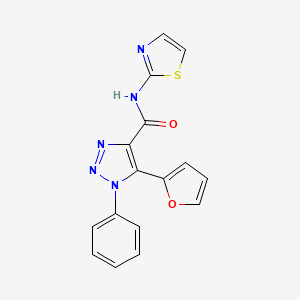

![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4693677.png)

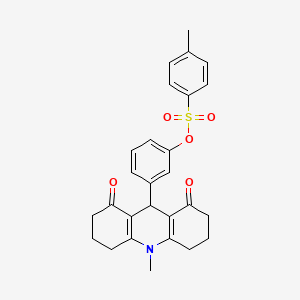

![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine](/img/structure/B4693685.png)

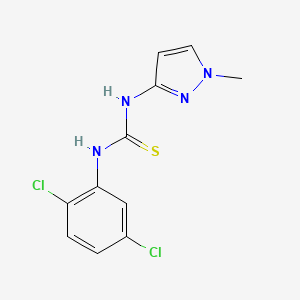

![(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)

![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4693711.png)

![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4693745.png)

![4-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4693750.png)

![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)

![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)